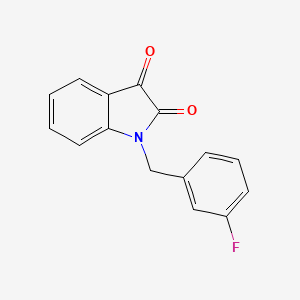

1-(3-fluorobenzyl)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCNSVIODJNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluorobenzyl 1h Indole 2,3 Dione and Analogous Structures

Conventional Approaches for N-Alkylation of 1H-Indole-2,3-dione

The N-alkylation of 1H-indole-2,3-dione, or isatin (B1672199), is a fundamental process for creating a diverse range of N-substituted derivatives. nih.gov Traditional methods typically involve the reaction of isatin with an alkylating agent in the presence of a base.

One of the most common approaches is the reaction of isatin with an alkyl halide, such as benzyl (B1604629) bromide, in a polar aprotic solvent like dimethylformamide (DMF). A base, often a metal hydride like sodium hydride (NaH), is used to deprotonate the nitrogen atom of the indole (B1671886) ring, forming an anion that then acts as a nucleophile. chemicalbook.com This nucleophile subsequently attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the N-alkylated product.

Alternative bases, such as potassium carbonate (K2CO3), have also been employed, sometimes in combination with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. youtube.com The choice of solvent and base can significantly influence the reaction's efficiency and yield.

Targeted Synthesis Strategies for 1-(Fluorobenzyl)-1H-indole-2,3-dione Derivatives

The synthesis of 1-(fluorobenzyl)-1H-indole-2,3-dione derivatives follows the general principles of N-alkylation but with specific considerations for the fluorinated reactant. For the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a typical procedure involves dissolving isatin in dry DMF and cooling the solution to 0°C. chemicalbook.com Sodium hydride is then added portion-wise to generate the isatin anion. Following this, 4-fluorobenzyl bromide is added dropwise, and the reaction is stirred at room temperature for several hours. chemicalbook.com The reaction is then quenched with ice water, and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com Purification is often achieved through column chromatography. chemicalbook.com

A similar strategy can be applied for the synthesis of the 3-fluoro isomer, 1-(3-fluorobenzyl)-1H-indole-2,3-dione, by substituting 4-fluorobenzyl bromide with 3-fluorobenzyl bromide. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields and purity.

Mechanistic Aspects of N-Substitution Pathways

The N-substitution of isatin and its derivatives is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N-H bond of the isatin ring by a base, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent.

The reactivity of the isatin nitrogen is influenced by the electron-withdrawing nature of the two carbonyl groups, which makes the N-H proton acidic and facilitates deprotonation. The choice of the base is crucial; a strong base like sodium hydride will completely deprotonate the isatin, leading to a more reactive nucleophile. Weaker bases, like potassium carbonate, establish an equilibrium, which can sometimes be advantageous for controlling the reaction.

The nature of the alkylating agent also plays a significant role. Alkyl halides are common electrophiles, with the reactivity order being I > Br > Cl. The solvent can affect the reaction rate by stabilizing the transition state. Polar aprotic solvents like DMF are often used as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

The mechanism can be influenced by various factors, including steric hindrance around the nitrogen atom and the electronic properties of both the isatin ring and the alkylating agent. acs.org In some cases, side reactions, such as C-alkylation, can occur, although N-alkylation is generally favored. mdpi.com

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, one would expect to observe distinct signals for the protons on the indole (B1671886) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atom.

¹³C NMR: Carbon-13 NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons of the dione (B5365651) functionality, the aromatic carbons of the indole and fluorobenzyl rings, and the methylene carbon. The position of the fluorine atom on the benzyl group would induce specific splitting patterns for the adjacent carbon atoms (C-F coupling), which would be a key diagnostic feature.

Anticipated NMR Data (Theoretical):

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons (Indole) | Carbonyl Carbons |

| Aromatic Protons (Fluorobenzyl) | Aromatic Carbons (Indole) |

| Methylene Protons (-CH₂-) | Aromatic Carbons (Fluorobenzyl) |

| Methylene Carbon (-CH₂-) |

Note: The table above represents the types of signals expected; no experimental data is available.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, the IR spectrum would be expected to show strong absorption bands characteristic of the C=O stretching vibrations of the ketone and amide carbonyl groups in the indole-2,3-dione core. Additionally, C-H stretching and bending vibrations for the aromatic rings and the methylene group, as well as a C-F stretching vibration, would be anticipated.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1740-1720 |

| C=O (Amide/Lactam) | ~1700-1680 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~2960-2850 |

| C-F (Aromatic) | ~1250-1000 |

Note: This table is based on typical ranges for these functional groups; no experimental spectrum is available for this specific compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For 1-(3-fluorobenzyl)-1H-indole-2,3-dione (C₁₅H₁₀FNO₂), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated exact mass. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the fluorobenzyl group or carbon monoxide.

Conformational Analysis and Geometrical Parameters

In the absence of experimental X-ray crystallographic data, computational methods such as Density Functional Theory (DFT) could be employed to perform a conformational analysis and predict the geometrical parameters of 1-(3-fluorobenzyl)-1H-indole-2,3-dione. Such studies would explore the rotational freedom around the single bond connecting the benzyl group to the indole nitrogen, identifying the most stable conformers. These calculations would also provide theoretical values for bond lengths, bond angles, and dihedral angles, offering valuable insights into the molecule's three-dimensional shape. However, no such computational studies have been published for this specific molecule.

Quantum Chemical Analysis and Computational Modeling of 1 3 Fluorobenzyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and electronic properties of chemical compounds with a favorable balance between accuracy and computational cost.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For isatin (B1672199) derivatives and related heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated choice that often yields results in good agreement with experimental data.

In terms of basis sets, Pople-style basis sets are commonly utilized. For a molecule of this size and complexity, a basis set such as 6-311++G(d,p) is often selected. This basis set provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to account for the behavior of electrons far from the nucleus. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is expected to provide a reliable prediction of the optimized geometry and electronic structure of 1-(3-fluorobenzyl)-1H-indole-2,3-dione. In some studies on related indole (B1671886) derivatives, the 6-311G** basis set has also been successfully employed.

Analysis of Molecular Orbitals: HOMO-LUMO Gap and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Isatins

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 5-fluoroisatin | B3LYP/6-311++G(2d,2p) | -7.05 | -2.86 | 4.19 |

| 5-chloroisatin | B3LYP/6-311++G(2d,2p) | -7.13 | -3.21 | 3.92 |

| 5-methylisatin | B3LYP/6-311++G(2d,2p) | -6.67 | -2.87 | 3.80 |

| 5-methoxyisatin | B3LYP/6-311++G(2d,2p) | -6.23 | -2.85 | 3.38 |

Note: The data in this table is based on published studies on related compounds and is for illustrative purposes. Specific values for 1-(3-fluorobenzyl)-1H-indole-2,3-dione would require dedicated computational analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the carbonyl groups in the dione (B5365651) ring, indicating their high electrophilicity. The hydrogen atoms of the aromatic rings would likely exhibit positive potential. The fluorine atom on the benzyl (B1604629) group, being highly electronegative, will also contribute to the local electronic environment. Understanding the charge distribution is crucial for predicting intermolecular interactions and the molecule's behavior in a biological system.

Topological Descriptors and Bonding Analysis (e.g., ELF, LOL, RDG)

To gain deeper insights into the nature of chemical bonding and non-covalent interactions within 1-(3-fluorobenzyl)-1H-indole-2,3-dione, various topological descriptors can be employed. These methods provide a visual and quantitative analysis of the electron density.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for visualizing regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These analyses can provide a detailed picture of the bonding patterns within the indole and benzyl rings, as well as the dione moiety.

Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Absorption, Vibrational Frequencies)

Computational methods can also be used to predict the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax). For organic molecules with extended π-systems like 1-(3-fluorobenzyl)-1H-indole-2,3-dione, TD-DFT calculations, often using functionals like CAM-B3LYP which are better suited for charge-transfer excitations, can provide valuable insights into their photophysical properties. The predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic indole and benzyl rings, as well as n-π* transitions involving the carbonyl groups.

The vibrational frequencies of a molecule can be calculated using DFT by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, the calculated spectrum would show characteristic stretching frequencies for the C=O bonds of the dione, C-N stretching of the indole ring, C-F stretching of the benzyl group, and various C-H stretching and bending modes of the aromatic rings. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Isatin Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O stretching (asymmetric) | 1750 - 1780 |

| C=O stretching (symmetric) | 1730 - 1760 |

| C-N stretching | 1300 - 1400 |

| C-F stretching | 1000 - 1400 |

| Aromatic C-H stretching | 3000 - 3100 |

Note: These are general ranges and the precise calculated values for 1-(3-fluorobenzyl)-1H-indole-2,3-dione may vary.

Solvent Effects on Molecular Properties using Continuum Solvation Models (e.g., IEFPCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to account for the bulk effects of a solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a popular and robust method for this purpose.

By performing DFT calculations within the IEFPCM framework, it is possible to study how the optimized geometry, electronic structure (including HOMO-LUMO energies), and spectroscopic properties of 1-(3-fluorobenzyl)-1H-indole-2,3-dione change in different solvents. For instance, polar solvents are expected to stabilize charge separation in the molecule, which could lead to shifts in its UV-Vis absorption spectrum (solvatochromism) and changes in its reactivity. Analyzing these solvent effects is crucial for understanding the behavior of the molecule in solution, which is often the medium for chemical reactions and biological processes.

Based on a comprehensive search of available scientific literature, there is no specific research data published that investigates the biological interaction mechanisms of the compound “1-(3-fluorobenzyl)-1H-indole-2,3-dione” according to the detailed outline provided.

Studies on the broader class of N-substituted indole-2,3-diones (isatins) are available and indicate potential for enzyme inhibition and other biological activities. However, specific experimental or computational results for the 3-fluorobenzyl substituted variant, including enzyme inhibition constants, molecular docking simulations, binding affinity calculations, pathway modulation analysis, or theoretical activity predictions via algorithms like PASS, are not present in the reviewed literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for “1-(3-fluorobenzyl)-1H-indole-2,3-dione” at this time.

Structure Activity Relationship Sar Elucidation for 1 3 Fluorobenzyl 1h Indole 2,3 Dione Derivatives

Impact of N-Benzyl Substitution on Biological Efficacy and Selectivity

The substitution pattern on the N-benzyl ring is a critical determinant of biological activity. For instance, the presence of electron-withdrawing groups on the benzyl (B1604629) ring has been shown to be a key factor in the inhibitory activity of some isatin (B1672199) hybrids. nih.gov In the context of anticancer activity, N-benzyl substitution has been described as "fortunate" for antiproliferative effects. nih.gov Studies on novel isatin-aryl hydrazones have indicated that N-benzyl protection at the 1-position is a key feature in compounds showing potent antiproliferative activity, in some cases exceeding that of the established drug Gefitinib. mdpi.com

The size and nature of the substituent on the benzyl ring also play a role. While a simple benzyl group can confer significant activity, the introduction of additional functional groups can fine-tune the potency and selectivity. This highlights the importance of the electronic and steric properties of the N-benzyl moiety in the interaction with biological targets.

| Compound | N-1 Substituent | IC50 (µM) |

|---|---|---|

| 1 | -H | >100 |

| 2 | -CH3 | 55.2 |

| 3 | -Benzyl | 15.8 |

| 4 | -4-Fluorobenzyl | 12.5 |

Role of Fluoro-Substitution Pattern on the Benzyl Moiety in Modulating Activity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The position of the fluoro-substituent on the benzyl ring of N-benzylisatin derivatives can have a profound impact on their biological activity. A fluorine atom at the 3-position (meta-position) of the benzyl ring, as in 1-(3-fluorobenzyl)-1H-indole-2,3-dione, can influence the molecule's electronic distribution, lipophilicity, and metabolic stability.

Fluorine is a highly electronegative atom, and its presence can alter the pKa of nearby functional groups and create unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. The metabolic stability of the benzyl group can also be enhanced by fluoro-substitution, as the C-F bond is stronger than the C-H bond, making it less susceptible to metabolic degradation.

| Compound | N-1 Substituent | Inhibitory Concentration (IC50, µM) |

|---|---|---|

| 1 | -Benzyl | 8.9 |

| 2 | -2-Fluorobenzyl | 6.3 |

| 3 | -3-Fluorobenzyl | 5.1 |

| 4 | -4-Fluorobenzyl | 7.5 |

Influence of Substituents on the Indole (B1671886) Ring System and its Contribution to Activity

Substituents on the isatin indole ring, particularly at the C-5 position, are known to significantly modulate biological activity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity of the isatin core and its interaction with biological targets.

For instance, the introduction of a halogen, such as fluorine, at the C-5 position of the indole ring has been shown to enhance the antibacterial activity of isatin derivatives. nih.gov Similarly, the synthesis of 5-fluoroisatin and its subsequent N-benzylation has been a route to new Schiff bases with potential antimicrobial properties. The presence of a 5-substituent can also impact the anticancer potency of isatin derivatives. nih.gov

| Compound | Indole Ring Substituent (at C-5) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 1 | -H | 64 |

| 2 | -CH3 | 32 |

| 3 | -Cl | 16 |

| 4 | -NO2 | 8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Isatin Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug design to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the field of isatin research, QSAR studies have been instrumental in identifying the key structural features that govern their diverse pharmacological effects. nih.govmdpi.com

Both 2D-QSAR and 3D-QSAR methods have been applied to isatin derivatives. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models based on the steric, electrostatic, and hydrophobic properties of the molecules. nih.gov These models can provide valuable insights into the ligand-receptor interactions and help in the design of new, more potent analogs.

QSAR studies on isatin derivatives have been employed to predict their activity as inhibitors of various enzymes, such as SARS 3CLpro, and as antiamyloidogenic agents. nih.govmdpi.comnih.gov These models are typically developed using a training set of compounds with known activities and then validated using a test set to assess their predictive power. The statistical quality of the QSAR models, often evaluated by parameters like q² and r²_ext, determines their reliability for predicting the activity of new compounds. mdpi.com For isatin derivatives, QSAR studies have helped to elucidate the importance of specific substitutions on the indole ring and the N-benzyl moiety for their biological activity. nih.gov

Advanced Methodologies and Future Research Directions

Chemoinformatics and Virtual Screening for Novel Analogues of 1-(3-Fluorobenzyl)-1H-indole-2,3-dione

Chemoinformatics and virtual screening are powerful computational tools that accelerate the discovery of new drug candidates by analyzing vast chemical libraries. tandfonline.commdpi.com For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, these methodologies can be employed to identify novel analogues with potentially enhanced biological activities.

Virtual screening begins with the creation of a pharmacophore model based on the known biological targets of isatin (B1672199) derivatives. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. cardiff.ac.uk Large databases of chemical compounds, such as PubChem, can then be screened to identify molecules that fit this pharmacophore. nih.gov The identified "hit" compounds can then be further evaluated using molecular docking simulations to predict their binding affinity and mode of interaction with the target protein. nih.gov

Table 1: Illustrative Virtual Screening Workflow for 1-(3-Fluorobenzyl)-1H-indole-2,3-dione Analogues

| Step | Description | Tools and Techniques |

| 1. Target Identification | Identify and validate a biological target for isatin derivatives (e.g., a specific kinase or protease). | Literature review, bioinformatics databases. |

| 2. Pharmacophore Modeling | Develop a 3D pharmacophore model based on the structure of 1-(3-fluorobenzyl)-1H-indole-2,3-dione and its interaction with the target. | Molecular modeling software (e.g., MOE, Discovery Studio). |

| 3. Database Screening | Screen large chemical compound databases (e.g., ZINC, PubChem) against the pharmacophore model. | High-throughput virtual screening software. |

| 4. Molecular Docking | Dock the hit compounds into the active site of the target protein to predict binding affinity and interactions. | AutoDock, Glide, GOLD. |

| 5. Hit Selection and Prioritization | Select the most promising candidates for synthesis and biological evaluation based on docking scores and visual inspection. | Consensus scoring, visual analysis. |

Integration of Artificial Intelligence and Machine Learning in the Design of Isatin Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of complex datasets and the prediction of molecular properties. researchgate.net These technologies can be integrated into the design of novel 1-(3-fluorobenzyl)-1H-indole-2,3-dione derivatives to optimize their therapeutic potential.

Machine learning models can be trained on existing data from isatin derivatives to predict various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov For instance, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to correlate the structural features of isatin analogues with their biological activity, providing valuable insights for the design of more potent compounds. nih.gov

Deep learning, a subset of AI, can be used for de novo drug design, generating entirely new molecular structures with desired properties. By training a generative model on a vast dataset of known molecules, it can learn the underlying rules of chemical space and propose novel isatin derivatives, including analogues of 1-(3-fluorobenzyl)-1H-indole-2,3-dione, that have a high probability of being active and possessing favorable drug-like properties.

Table 2: Application of AI and ML in the Design of 1-(3-Fluorobenzyl)-1H-indole-2,3-dione Derivatives

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop models to predict the biological activity of new analogues based on their chemical structure. | Guide the selection of substituents on the isatin core and benzyl (B1604629) ring to enhance potency. |

| ADME/T Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early in the design process. |

| De Novo Design | Generate novel molecular structures with desired properties using generative models. | Explore new chemical space and identify innovative isatin-based scaffolds. |

| Predictive Biology | Predict the biological targets and mechanisms of action of novel compounds. | Accelerate the understanding of the pharmacological profile of new drug candidates. |

Strategies for Enhancing Specificity and Potency through Rational Design

Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, several strategies can be employed to enhance its specificity and potency.

One key approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. doi.org By analyzing the binding pocket of the target, modifications can be made to the 1-(3-fluorobenzyl)-1H-indole-2,3-dione scaffold to optimize interactions with key amino acid residues. For example, introducing hydrogen bond donors or acceptors at specific positions could significantly improve binding affinity.

Another strategy is bioisosteric replacement , where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. u-tokyo.ac.jpufrj.br For instance, the fluorine atom on the benzyl ring of 1-(3-fluorobenzyl)-1H-indole-2,3-dione could be replaced with other halogens or small functional groups to modulate its electronic properties and metabolic stability. nih.gov

Table 3: Rational Design Strategies for 1-(3-fluorobenzyl)-1H-indole-2,3-dione

| Strategy | Description | Example Application |

| Structure-Based Design | Utilize the 3D structure of the target protein to guide the design of more potent inhibitors. | Modify the substituents on the indole (B1671886) ring to form additional hydrogen bonds with the target's active site. |

| Bioisosteric Replacement | Replace functional groups to improve potency, selectivity, or pharmacokinetic properties. | Replace the 3-fluoro substituent with a cyano or trifluoromethyl group to alter electronic and steric properties. |

| Scaffold Hopping | Replace the isatin core with a different heterocyclic system while maintaining key binding interactions. | Explore alternative scaffolds that mimic the pharmacophoric features of the isatin ring. |

| Fragment-Based Drug Discovery | Identify small molecular fragments that bind to the target and then link them together to create a potent lead compound. | Screen a fragment library to identify building blocks that can be incorporated into the 1-(3-fluorobenzyl)-1H-indole-2,3-dione structure. |

Development of Novel Synthetic Approaches for Diverse 1-(3-Fluorobenzyl)-1H-indole-2,3-dione Congeners

The synthesis of a diverse library of 1-(3-fluorobenzyl)-1H-indole-2,3-dione congeners is essential for exploring the structure-activity relationship (SAR) and identifying compounds with improved properties. The development of novel and efficient synthetic routes is therefore a critical aspect of the research.

The classical synthesis of N-substituted isatins often involves the reaction of isatin with an appropriate alkyl or benzyl halide in the presence of a base. rsc.org For 1-(3-fluorobenzyl)-1H-indole-2,3-dione, this would involve the reaction of isatin with 3-fluorobenzyl bromide. chemicalbook.com

To generate a diverse range of congeners, combinatorial chemistry approaches can be employed. This involves the use of solid-phase synthesis or parallel synthesis techniques to rapidly produce a large number of related compounds. For example, a variety of substituted isatins could be reacted with a library of different benzyl halides to create a matrix of novel 1-benzyl-1H-indole-2,3-dione derivatives.

Furthermore, the development of new catalytic methods, such as C-H activation, could provide more direct and efficient routes to functionalize the isatin core and the benzyl ring, allowing for the synthesis of previously inaccessible analogues.

Table 4: Synthetic Approaches for 1-(3-Fluorobenzyl)-1H-indole-2,3-dione Congeners

| Synthetic Approach | Description | Advantages |

| Classical N-Alkylation | Reaction of isatin with 3-fluorobenzyl halide in the presence of a base. | Straightforward and well-established method. |

| Combinatorial Synthesis | Parallel synthesis of a library of analogues using different starting materials. | Rapid generation of a large number of diverse compounds for SAR studies. |

| Catalytic C-H Activation | Direct functionalization of C-H bonds on the isatin or benzyl rings. | Atom-economical and allows for the introduction of a wide range of functional groups. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | High efficiency and convergence, leading to complex structures in a single step. |

Q & A

Q. What are the optimal synthetic routes for 1-(3-fluorobenzyl)-1H-indole-2,3-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of indole-2,3-dione with 3-fluorobenzyl bromide or chloride. A base such as potassium carbonate in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is used, with reaction times varying between 12–24 hours at 60–80°C . Microwave-assisted synthesis can reduce reaction time while maintaining high yields (>80%). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (comparison of aromatic proton signals to vendor-provided spectra) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 5.2–5.4 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsion angles to validate the fluorobenzyl group’s orientation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: 283.07 g/mol) .

Q. What are the primary challenges in crystallizing 1-(3-fluorobenzyl)-1H-indole-2,3-dione, and how are they addressed?

Crystallization difficulties arise from the compound’s planar indole core and flexible benzyl group. Slow evaporation from DCM/hexane (1:3) at 4°C improves crystal formation. SHELXL’s TWINABS module is used to handle potential twinning in low-symmetry space groups (e.g., P) .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence biological activity compared to other halogenated analogs?

The fluorine atom’s electronegativity enhances binding to hydrophobic pockets in target proteins (e.g., caspases or kinases). In apoptosis studies, 3-fluorobenzyl derivatives show 2–3× higher potency than chloro analogs but lower than bromo derivatives due to halogen size effects on van der Waals interactions (Table 1) .

| Halogen (X) | IC (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| F | 45 ± 3 | -7.2 |

| Cl | 90 ± 5 | -6.8 |

| Br | 25 ± 2 | -8.1 |

Q. What methodologies are used to study its role in caspase activation and apoptosis pathways?

- In vitro assays : Fluorescent caspase-3/7 substrates (e.g., Ac-DEVD-AMC) quantify enzyme inhibition .

- PET Imaging : F-labeled analogs (e.g., [F]WC-II-89) track apoptosis in murine liver injury models, with uptake correlated to caspase-3 expression levels .

- Molecular Dynamics : Simulations (AMBER/CHARMM) model fluorobenzyl interactions with caspase-3’s active site .

Q. How can computational tools like SHELXL and DFT resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies between X-ray structures (rigid crystal packing) and NMR solution data (dynamic conformations) are addressed via:

Q. What strategies improve selectivity for target enzymes (e.g., caspase-3 vs. caspase-8)?

Structure-activity relationship (SAR) studies highlight:

- Substituent Position : 3-fluorobenzyl reduces off-target effects vs. 4-fluoro analogs (ΔIC = 15 nM vs. 120 nM for caspase-8) .

- Co-crystallization : X-ray structures with caspase-3 guide modifications to the indole-2,3-dione scaffold (e.g., sulfonamide additions) .

Methodological Considerations

Q. How are stability and reactivity under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.